

Technical Support Center: FPI-1465 Solubility and Formulation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: FPI-1465
Cat. No.: B15567690

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Disclaimer: Publicly available information regarding the specific solubility and formulation of **FPI-1465** is limited.[1][2] This guide provides general strategies and troubleshooting advice based on the chemical properties of **FPI-1465** and common laboratory practices for similar small molecules. The experimental protocols and data presented are illustrative and should be adapted based on your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is **FPI-1465**?

A1: **FPI-1465**, also known as Nacubactam when combined with meropenem, is a diazabicyclooctane (DBO) derivative.[3] It functions as a dual-action inhibitor, targeting both serine- β -lactamases and penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3][4] Its chemical formula is C₁₁H₁₈N₄O₇S, and its molecular weight is 350.35 g/mol .[5]

Q2: What is the proposed mechanism of action for **FPI-1465**?

A2: **FPI-1465** is believed to act as a covalent inhibitor. It forms a stable acyl-enzyme intermediate with the catalytic serine residue in the active site of serine- β -lactamases and

PBPs.[4] This inactivation of β -lactamases protects β -lactam antibiotics from degradation, while the inhibition of PBPs disrupts bacterial cell wall synthesis.[4][5]

Q3: How should I prepare and store **FPI-1465** stock solutions?

A3: It is recommended to prepare a concentrated stock solution, for example, 10 mM, in a suitable organic solvent like dimethyl sulfoxide (DMSO).[3][6] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[3] The lyophilized powder can be stored at -20°C for up to three years.[3]

Q4: What are the general recommendations for formulating **FPI-1465** for in vivo studies?

A4: For animal studies, a common formulation strategy involves initially dissolving **FPI-1465** in DMSO and then diluting it with a vehicle containing other excipients to ensure solubility and biocompatibility.[3] A typical vehicle formulation might consist of 5% DMSO, 30% PEG300, and 65% saline.[3] It is crucial to prepare these formulations fresh before administration.[3]

Troubleshooting Guide: Aqueous Solubility Issues

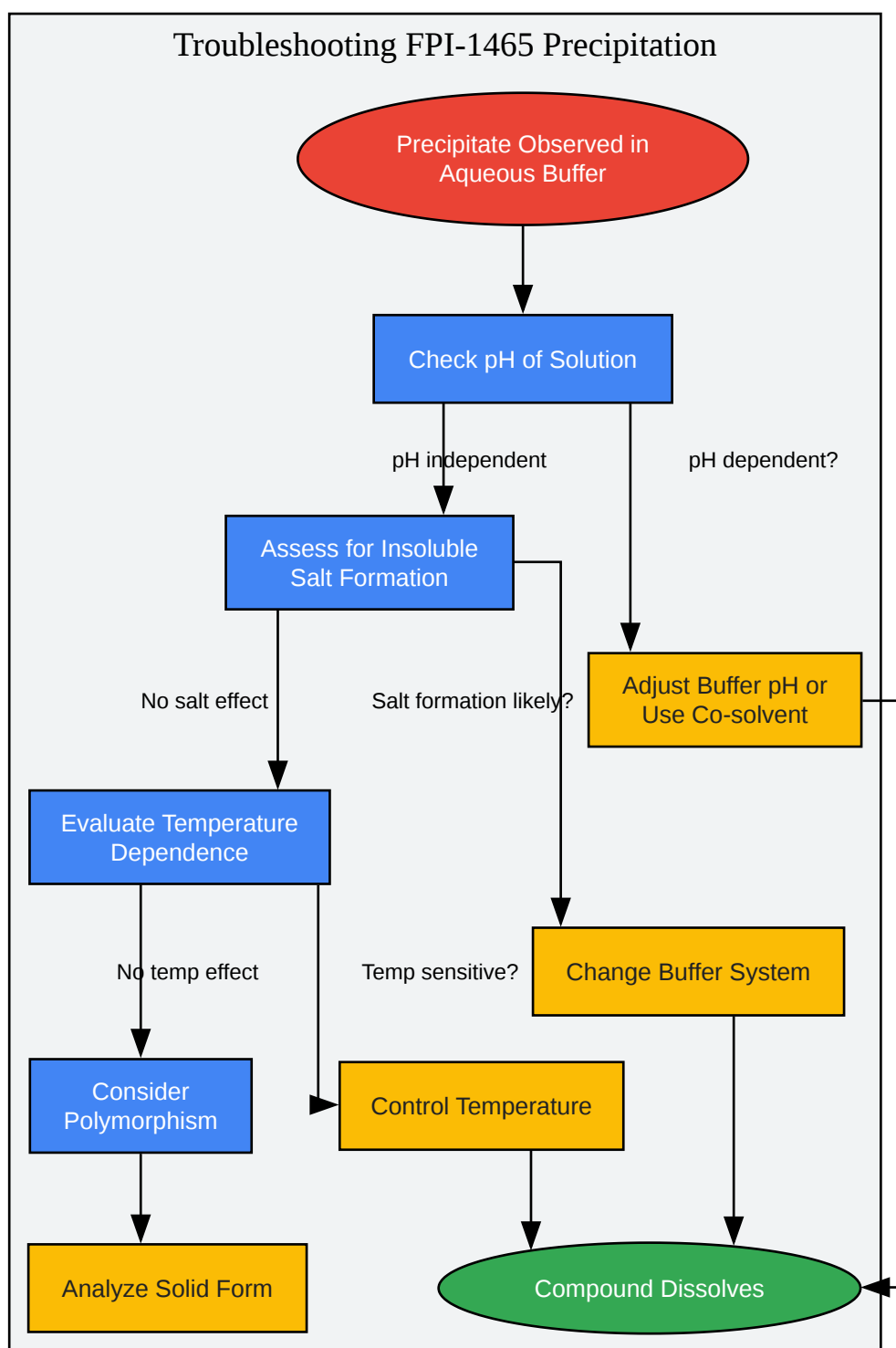
Q1: My **FPI-1465** has precipitated out of my aqueous buffer. What are the possible causes and solutions?

A1: Precipitation of **FPI-1465** from an aqueous solution can be due to several factors. Here is a step-by-step approach to troubleshoot this issue:

- **Verify Solution pH:** The solubility of ionizable compounds like **FPI-1465**, which contains ionizable functional groups, is highly dependent on pH.[1] For acidic compounds, solubility generally increases at a higher pH, while for basic compounds, it increases at a lower pH.[1] Ensure the pH of your buffer is optimal for maintaining **FPI-1465** in its most soluble form.
- **Assess for Salt Formation:** The presence of salts in your buffer could lead to the formation of an insoluble salt with **FPI-1465**. [1] To test this, try dissolving the compound in deionized water first to see if the precipitation issue persists.
- **Consider Temperature Effects:** Solubility can be temperature-dependent. If the solution was prepared at a higher temperature and subsequently cooled, the compound may have

precipitated.^[1] Gentle warming might help redissolve the compound, but be cautious of potential degradation at elevated temperatures.^[1]

- Evaluate for Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. A change in the solid form of your compound could affect its solubility characteristics.^[1]



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Caption: Troubleshooting workflow for **FPI-1465** precipitation.

Q2: I am struggling to dissolve **FPI-1465** in an aqueous buffer for my in vitro assay. What can I do?

A2: If direct dissolution in an aqueous buffer is problematic, a common approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.

- Use of Co-solvents: Prepare a high-concentration stock solution of **FPI-1465** in 100% DMSO.[3]
- Serial Dilution: Serially dilute this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically <0.5%).

Quantitative Data Summary

Table 1: Physicochemical Properties of **FPI-1465**

Property	Value	Source
Molecular Formula	C11H18N4O7S	[5]
Molecular Weight	350.35 g/mol	[5]
CAS Number	1452458-72-8	[5]

Table 2: Recommended Storage Conditions for **FPI-1465**

Form	Temperature	Duration	Source
Powder	-20°C	3 years	[3]
In Solvent	-80°C	1 year	[3]

Table 3: Common Solvents for Initial Solubility Screening

Due to the lack of specific public data for **FPI-1465**, this table provides a general reference of commonly used solvents for solubility testing, ordered by decreasing polarity.[1]

Solvent	Polarity Index	Boiling Point (°C)	Notes
Water	80.1	100	Universal solvent for polar compounds.
Dimethyl Sulfoxide (DMSO)	47.2	189	Aprotic, polar, dissolves a wide range of compounds.
Acetonitrile	37.5	82	Aprotic, polar, common in HPLC.
Methanol	32.7	65	Protic, polar solvent.
Ethanol	24.5	78	Protic, polar, often used as a co-solvent.
Acetone	20.7	56	Aprotic, polar, good for initial solubility screens.

Experimental Protocols

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of **FPI-1465** in an aqueous buffer.

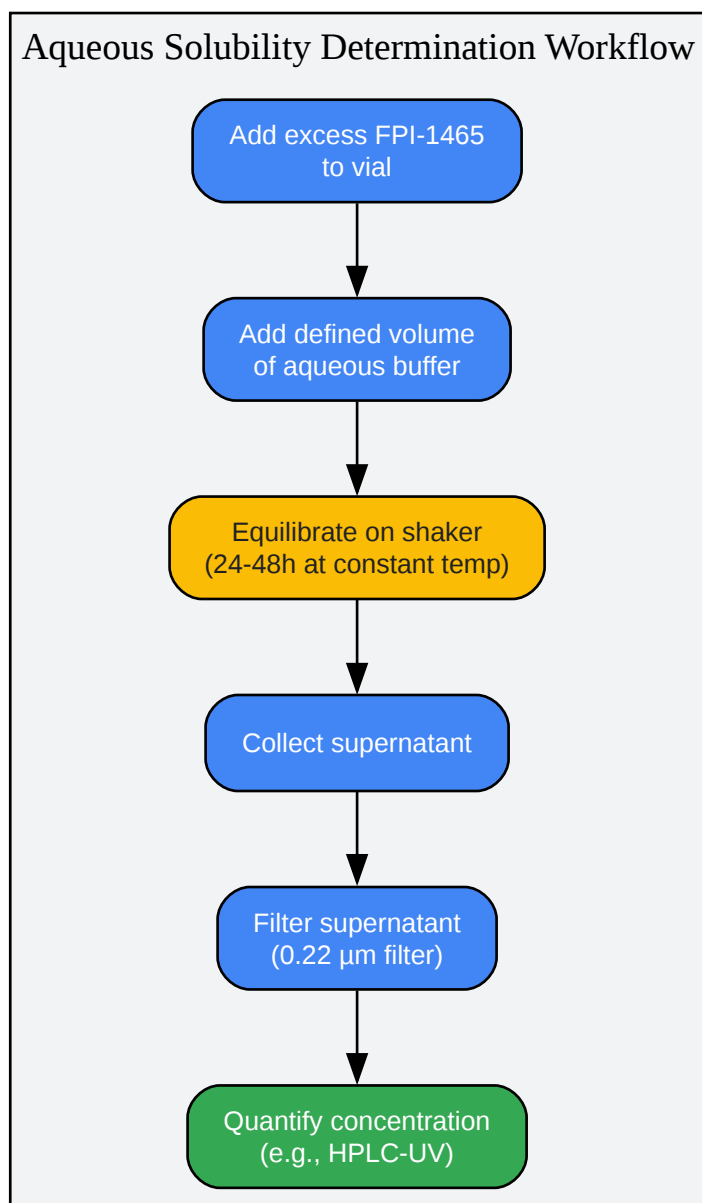
Materials:

- **FPI-1465** powder
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- Microcentrifuge tubes or glass vials
- Orbital shaker or rotator
- Syringe and syringe filters (e.g., 0.22 µm)

- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

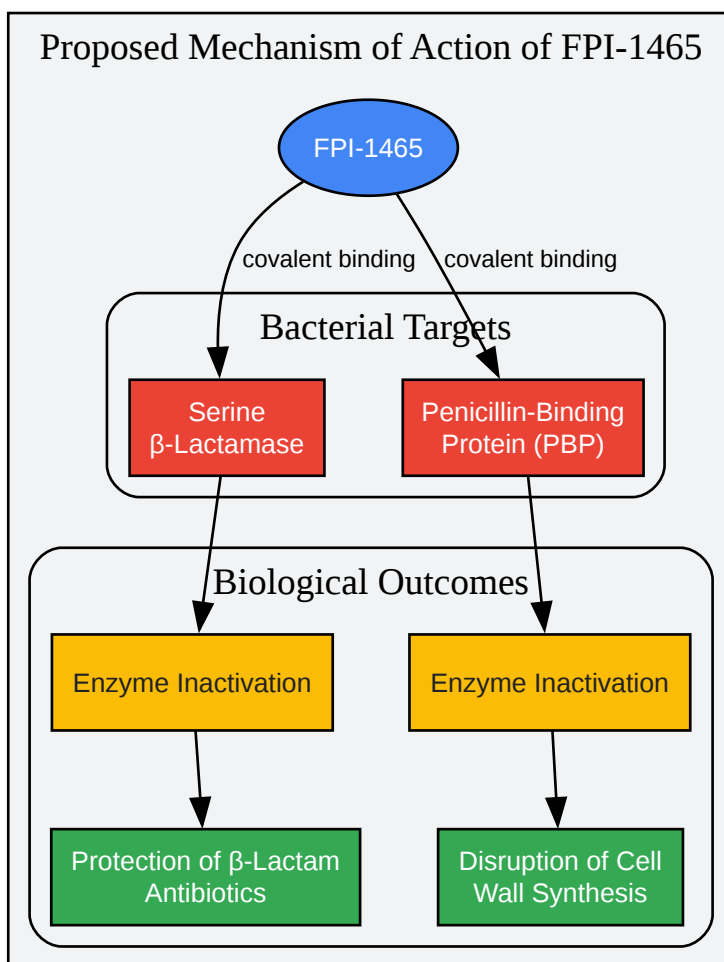
- Preparation: Add an excess amount of **FPI-1465** powder to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[1]
- Solvent Addition: Add a defined volume of the aqueous buffer (e.g., 1 mL) to the vial.[1]
- Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours. A visual inspection should confirm the presence of undissolved solid.[1]
- Sample Collection: After equilibration, let the vials stand to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.[1]
- Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
- Quantification: Dilute the filtered solution as necessary and determine the concentration of **FPI-1465** using a validated analytical method like HPLC-UV.



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Caption: Workflow for determining aqueous solubility.

Visualizations



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Caption: Proposed dual-action mechanism of **FPI-1465**.

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